4-Amino-5-methylthiophene-2-sulfonamide
CAS No.: 905839-53-4
Cat. No.: VC2554338
Molecular Formula: C5H8N2O2S2
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905839-53-4 |
|---|---|
| Molecular Formula | C5H8N2O2S2 |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | 4-amino-5-methylthiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9) |
| Standard InChI Key | RKCDSAZBYYBGSM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(S1)S(=O)(=O)N)N |
| Canonical SMILES | CC1=C(C=C(S1)S(=O)(=O)N)N |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular architecture of 4-Amino-5-methylthiophene-2-sulfonamide consists of a five-membered thiophene ring with three distinctive functional groups strategically positioned:
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An amino group (-NH₂) at the 4-position
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A methyl group (-CH₃) at the 5-position
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A sulfonamide group (-SO₂NH₂) at the 2-position
This specific arrangement creates unique electronic distribution and reactivity patterns that contribute to the compound's chemical behavior and biological interactions.
Physical and Chemical Properties
The compound possesses well-defined physical and chemical characteristics as outlined in Table 1:
Table 1: Physical and Chemical Properties of 4-Amino-5-methylthiophene-2-sulfonamide
| Property | Value |
|---|---|
| CAS Number | 905839-53-4 |
| Molecular Formula | C₅H₈N₂O₂S₂ |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | 4-amino-5-methylthiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9) |
| Standard InChIKey | RKCDSAZBYYBGSM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(S1)S(=O)(=O)N)N |
The compound's electron-rich thiophene core, combined with both amino and sulfonamide groups, creates interesting electronic properties that influence its reactivity pattern and potential interactions with biological targets.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 4-Amino-5-methylthiophene-2-sulfonamide typically employs the reaction of 5-methylthiophene-2-sulfonyl chloride with ammonia or a primary amine under controlled conditions. This approach allows for optimization of yield and purity through careful management of reaction parameters. The general synthetic pathway can be represented as:
5-methylthiophene-2-sulfonyl chloride + NH₃ → 4-Amino-5-methylthiophene-2-sulfonamide
Modern Synthetic Approaches
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and efficiency compared to traditional batch processes. Drawing parallels from the synthesis of similar heterocyclic sulfonamides, such as 2-aminothiazole sulfonamides, typical reaction conditions might include:
Table 2: Typical Reaction Conditions for Thiophene Sulfonamide Synthesis
| Parameter | Typical Value |
|---|---|
| Reaction Temperature | 80-85°C |
| Reaction Time | 4-8 hours |
| Base | Sodium acetate |
| Solvent | Distilled water |
These conditions are analogous to those used in the preparation of related compounds such as N-(thiazol-2-yl)benzenesulfonamide derivatives, which typically employ sodium acetate as a base in aqueous conditions .
Biological Activity
Antimicrobial Properties
4-Amino-5-methylthiophene-2-sulfonamide, like other sulfonamides, exhibits potential as an antimicrobial agent. The mechanism of action likely involves inhibition of dihydropteroate synthase, an enzyme crucial in bacterial folic acid synthesis. This inhibition disrupts bacterial growth and proliferation by interfering with essential metabolic processes.
The antimicrobial activity of sulfonamides is fundamentally based on their structural similarity to p-aminobenzoic acid (PABA), allowing them to compete with PABA for incorporation into critical bacterial metabolic pathways . This competitive inhibition forms the basis of their bacteriostatic effect.
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of 4-Amino-5-methylthiophene-2-sulfonamide is influenced by several key structural elements:
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The amino group at the 4-position contributes to hydrogen bonding capabilities with biological targets
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The methyl group at the 5-position affects lipophilicity and steric interactions
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The sulfonamide group at the 2-position is essential for antimicrobial activity
Understanding these structure-activity relationships is crucial for rational design of more potent derivatives and optimization of biological activity profiles.
Comparative Studies with Similar Compounds
Research on related thiophene derivatives provides valuable context for understanding the potential activity of 4-Amino-5-methylthiophene-2-sulfonamide. For instance, studies on 4-amino-5-substituted-thiophene derivatives and their corresponding thieno[3,2-d]pyrimidine compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, compounds structurally similar to our target molecule showed good activity against S. aureus compared to chloramphenicol, with IC₅₀ values ranging from 39.72±2.98 to 45.64±3.42 mg/mL .
Applications in Medicinal Chemistry
As a Lead Compound
4-Amino-5-methylthiophene-2-sulfonamide serves as a valuable lead compound in medicinal chemistry. Its thiophene core combined with the sulfonamide functional group provides a versatile scaffold for chemical modifications aimed at enhancing biological activity or improving pharmacokinetic properties. These modifications can target specific aspects of antimicrobial potency, selectivity, or resistance profiles.
Chemical Reactions and Derivatives
Key Reaction Pathways
4-Amino-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, primarily through:
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Modifications to the amino group at the 4-position
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Transformations of the sulfonamide group at the 2-position
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Reactions involving the thiophene ring itself
These chemical transformations can lead to a diverse array of derivatives with potentially enhanced biological activities or improved drug-like properties.
Synthesis of Novel Derivatives
The synthesis of novel derivatives from 4-Amino-5-methylthiophene-2-sulfonamide might follow similar pathways to those used for related compounds. For example, the preparation of thieno[3,2-d]pyrimidine derivatives from 4-amino-5-substituted-thiophenes represents a potential approach for creating more complex and potentially more active compounds .
By drawing parallels from research on similar sulfonamide compounds, potential derivatives might include:
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N-substituted derivatives (through modification of the amino group)
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Sulfonamide-modified derivatives (through alterations to the sulfonamide moiety)
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Ring-fused systems (such as thieno[3,2-d]pyrimidines)
Future Research Directions
Addressing Research Gaps
Despite the potential significance of 4-Amino-5-methylthiophene-2-sulfonamide, several research gaps remain to be addressed:
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Comprehensive evaluation of its antimicrobial spectrum and potency against resistant strains
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Detailed investigation of structure-activity relationships through systematic derivatization
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Assessment of pharmacokinetic properties and toxicity profiles
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Development of improved synthetic routes with higher yields and purity
Emerging Applications
Recent trends in medicinal chemistry research suggest potential emerging applications for thiophene sulfonamide derivatives, including:
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Investigation as potential anticancer agents, particularly given that some related thiophene derivatives have shown promising cytotoxic effectiveness against cancer cell lines like MCF-7
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Exploration as enzyme inhibitors for various therapeutic targets
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Development as components in hybrid molecules that combine multiple pharmacophores for enhanced or novel activities
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